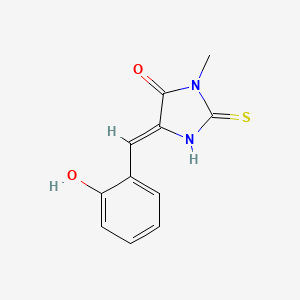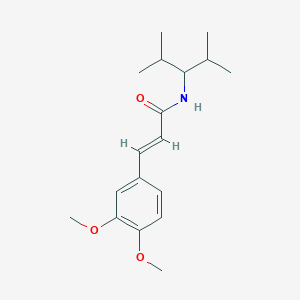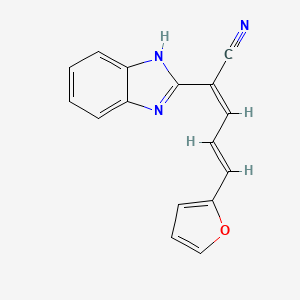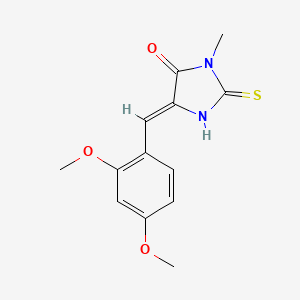
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMIT is a yellow crystalline powder that has a molecular weight of 271.32 g/mol.
作用機序
The mechanism of action of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its high purity and stability. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and its potential effects on other cellular processes.
合成法
The synthesis of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with methyl iodide to yield 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This method has been optimized to achieve high yields of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone with good purity.
科学的研究の応用
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13-10(15)8(12-11(13)16)6-7-4-2-3-5-9(7)14/h2-6,14H,1H3,(H,12,16)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFPRCCRBAFVAN-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)


![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
